molecular formula C7H4Cl2N2S B3272532 4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine CAS No. 56844-14-5

4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine

Cat. No. B3272532
CAS RN: 56844-14-5
M. Wt: 219.09 g/mol
InChI Key: LDYLXPXJZAKXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C7H4Cl2N2S . It is a type of pyrimidine, which is an aromatic heterocyclic compound .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight is 219.091 Da .


Chemical Reactions Analysis

The chemical reactions involving 4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine are complex and involve multiple steps. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide .


Physical And Chemical Properties Analysis

4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine is a solid compound . Its molecular weight is 219.091 Da and its empirical formula is C7H4Cl2N2S .

Scientific Research Applications

Nonlinear Optical Material Research

  • Spectroscopic and Structural Studies : 4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine has been studied for its potential as a nonlinear optical material. Its molecular and electronic structure was analyzed using various spectroscopic methods and quantum chemical calculations, indicating its suitability for applications in optical limiting and switching devices (Murthy et al., 2019).

Suzuki Reaction Products

  • Organic Synthesis : This compound has been utilized in Suzuki coupling reactions to produce substances with potential for various organic synthesis applications. The transformation of these products can provide insights into the structure and molecular geometry of the compounds (Krolenko & Vlasov, 2019).

Synthetic Methodologies

  • Anticancer Drug Intermediates : It serves as an important intermediate in the synthesis of small molecule anticancer drugs. A rapid synthetic method was established to produce a target compound from this molecule, proving its value in medicinal chemistry (Zhou et al., 2019).

Potential Therapeutic Applications

  • Dual Inhibitor of Enzymes : As a component of certain compounds, 4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine has shown potent inhibitory effects on enzymes like thymidylate synthase and dihydrofolate reductase, suggesting potential therapeutic applications (Gangjee et al., 2008).

Antimicrobial Activity

  • Antimicrobial Agents : Some derivatives of this compound have been explored for their antimicrobial activities, presenting a potential use in developing new antimicrobial agents (Abdel-rahman, Bakhite & Al-Taifi, 2002).

Future Directions

The future directions in the research of 4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine and related compounds involve the development of new synthesis methods and the exploration of their pharmacological effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

4,6-dichloro-5-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c1-3-4-5(8)10-2-11-7(4)12-6(3)9/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYLXPXJZAKXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258983
Record name 4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine

CAS RN

56844-14-5
Record name 4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56844-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine
Reactant of Route 2
4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine
Reactant of Route 5
4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine
Reactant of Route 6
4,6-Dichloro-5-methylthieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.